6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
描述
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1232038-99-1) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and an aldehyde group at position 2. This compound is pivotal in medicinal and synthetic chemistry due to its dual functional groups, enabling diverse derivatization. It serves as a precursor for inhibitors of Rab geranylgeranyl transferase (RGGT) and other bioactive molecules . The bromine substituent enhances reactivity in cross-coupling reactions, while the aldehyde group facilitates condensation or nucleophilic additions .
属性
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRSOFJVLOCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612650 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30384-96-4 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Reaction Conditions and Mechanism
The reaction occurs in a 1:1 ethanol-water solvent system at 110°C for 10 minutes under argon. Microwave irradiation (150 W initial power) accelerates the reaction, minimizing side products and energy consumption. The mechanism proceeds via nucleophilic attack of the amino group on the α-carbon of 2-bromomalonaldehyde, followed by cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine core. The aldehyde group is introduced directly via the malonaldehyde reagent, bypassing post-synthetic oxidation steps.
Key Parameters
| Parameter | Value/Detail |
|---|---|
| Reactants | 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde |
| Molar Ratio | 1:1.5 (aminopyridine:malonaldehyde) |
| Solvent | Ethanol-water (1:1 v/v) |
| Temperature | 110°C |
| Time | 10 minutes |
| Atmosphere | Argon |
| Purification | Column chromatography (DCM/acetone) |
| Yield | 80% |
This method’s advantages include rapid reaction time, high atom economy, and compatibility with green chemistry principles. The use of microwave irradiation enhances reproducibility and reduces thermal degradation.
Alternative Pathways and Comparative Analysis
While the microwave-assisted method is predominant, other routes provide insights into substrate versatility and scalability.
Bromoacetaldehyde Diethyl Acetal Route
A related synthesis of 6-bromoimidazo[1,2-a]pyridine (lacking the 3-carbaldehyde group) uses bromoacetaldehyde diethyl acetal and 2-amino-5-bromopyridine in ethanol-water with HBr. Although this method achieves an 87% yield for the parent compound, introducing the aldehyde group would require additional oxidation steps, complicating the process.
Chloroacetaldehyde-Based Cyclization
A patent (CN103788092A) describes synthesizing 6-bromoimidazo[1,2-a]pyridine using 40% chloroacetaldehyde aqueous solution and 2-amino-5-bromopyridine in ethanol or methanol. Yields range from 35–72%, depending on the base (e.g., NaHCO₃, NaOH). While this method is scalable, the absence of a pre-installed aldehyde group limits its relevance to the target compound without post-modification.
Optimization and Challenges
Solvent and Base Selection
The ethanol-water system in the microwave method ensures solubility of both reactants while minimizing side reactions. In contrast, the patent method shows that methanol or water alone reduces yields (35–53%), emphasizing the importance of solvent polarity.
Temperature and Reaction Time
Conventional methods require prolonged heating (8–24 hours), whereas microwave irradiation reduces this to minutes. Elevated temperatures (>100°C) risk decomposition of the aldehyde group, necessitating precise control.
Purification Strategies
Column chromatography with a DCM/acetone gradient (100:0 to 75:25) effectively isolates the product as a yellow powder. Recrystallization in ethyl acetate/hexane (1:1) is viable but less efficient for aldehyde-containing compounds due to solubility issues.
Industrial and Environmental Considerations
The microwave method’s short reaction time and high yield make it suitable for industrial applications. Its energy efficiency (~150 W power) aligns with sustainable manufacturing practices. However, the cost of 2-bromomalonaldehyde and microwave equipment may limit small-scale adoption.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
Oxidation: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Bromoimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive molecule with various pharmacological properties:
- Antimicrobial Activity : Research indicates that 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde exhibits antimicrobial properties against several pathogens. Studies have shown its effectiveness against certain bacterial strains; however, specific efficacy data is still being gathered .
- Anticancer Properties : This compound has garnered attention for its anticancer activity. In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells, showcasing its potential as a chemotherapeutic agent .
- Antitubercular Activity : The compound has also been explored for its efficacy against multidrug-resistant tuberculosis (MDR-TB). Derivatives of imidazo[1,2-a]pyridine have shown significant activity against MDR strains, indicating a promising avenue for developing new anti-TB therapies .
Case Studies
Several case studies highlight the biological significance of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells. This specificity suggests potential for targeted cancer therapies .
- Antitubercular Activity : Another study focused on imidazo[1,2-a]pyridine derivatives' potential against MDR-TB strains. Compounds derived from this scaffold exhibited significant activity against resistant strains, paving the way for new treatment options in tuberculosis management .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents. Its role as a building block in the production of more complex heterocyclic compounds makes it valuable for drug development and agrochemical applications .
Safety and Toxicity
Preliminary safety assessments indicate that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. However, further toxicological studies are necessary to fully understand its safety profile and any long-term effects associated with its use in medicinal applications .
作用机制
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, these compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects: Halogen Position and Type
The electronic and steric properties of halogen substituents significantly influence reactivity and biological activity.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 14959-32-1)
- Substituent : Chlorine (Cl) at position 5.
- Molecular Weight : 180.59 g/mol .
- Reactivity : Chlorine’s smaller atomic size and weaker leaving-group ability compared to bromine result in lower reactivity in cross-coupling reactions.
- Applications : Primarily used in synthesizing intermediates for agrochemicals and pharmaceuticals. Its synthesis involves cyclization with 1,3-dichloroacetone under reflux conditions .
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
- Substituent : Fluorine (F) at position 6.
- Molecular Weight : 164.12 g/mol (estimated).
- Reactivity : Fluorine’s high electronegativity and strong C-F bond limit participation in nucleophilic substitutions but enhance metabolic stability.
- Biological Activity : Demonstrates potent urease inhibition (IC₅₀ values in µM range), attributed to fluorine’s electron-withdrawing effect enhancing ligand-enzyme interactions .
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-58-2)
Functional Group Variations
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
- Functional Group : Carboxylic acid (-COOH) instead of aldehyde.
- Applications : Used as a sulfonamide precursor for kinase inhibitors. The carboxylic acid group enables peptide coupling or salt formation, enhancing solubility .
Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
Physicochemical Properties
- Solubility : Bromo and chloro analogs exhibit similar solubility in polar aprotic solvents (e.g., DMSO), while the fluoro derivative shows improved aqueous solubility due to fluorine’s polarity.
- Thermal Stability : Bromo compounds decompose at higher temperatures (~250°C) compared to chloro analogs (~220°C), attributed to bromine’s larger atomic size stabilizing the crystal lattice .
生物活性
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique imidazo and pyridine ring structures, with the molecular formula and a molecular weight of approximately 225.0 g/mol. The presence of a bromine atom at the 6-position and an aldehyde functional group at the 3-position enhances its reactivity and biological potential.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Mizoroki–Heck Reaction : This method allows for the functionalization of the imidazo[1,2-a]pyridine ring, facilitating the introduction of diverse substituents that may enhance biological activity .
- Direct Synthesis from Precursors : Utilizing commercially available 2-aminopyridines as starting materials to yield this compound through various chemical transformations .
Biological Activities
Research indicates that this compound exhibits significant biological activities across various domains:
Anticancer Activity
Studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including breast cancer cells. The mechanism involves:
- Inhibition of Cell Proliferation : The compound shows potential as an anticancer agent by disrupting cellular processes essential for cancer cell growth.
- Cytotoxicity Assays : In vitro studies have reported IC50 values indicating effective cytotoxicity against cancer cells, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Activity
The compound has been evaluated for its antibacterial and antitubercular properties:
- Antibacterial Studies : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, making it a candidate for developing new antibiotics.
- Antitubercular Activity : It has shown promise in inhibiting Mycobacterium tuberculosis, highlighting its potential in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Central Nervous System (CNS) Activity
The compound has been explored for its effects on the central nervous system:
- CNS Agents : Studies suggest that imidazo[1,2-a]pyridine derivatives can act as CNS agents with potential applications in treating neurological disorders.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of urease, an enzyme linked to kidney stones and gastric infections. This inhibition may contribute to its therapeutic effects in related conditions.
- Cell Signaling Pathways : The compound's interaction with specific cellular pathways involved in proliferation and apoptosis is under investigation to elucidate its anticancer mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | Imidazo-pyridine derivative | Contains fluorine instead of bromine; studied for similar activities. |
| Imidazo[1,2-a]pyridine | Base structure | Lacks substituents at key positions; less reactive. |
| 7-Bromoimidazo[1,2-b]pyridine | Isomeric variant | Different ring position; alters biological activity profile. |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Breast Cancer Cell Line Study : A study evaluated the antiproliferative effects on MDA-MB-231 breast cancer cells, demonstrating significant inhibition with an IC50 value below 150 μM.
- Antitubercular Screening : A series of derivatives were tested against MDR-TB strains, showing promising results that warrant further investigation into their potential as therapeutic agents.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. A two-step procedure involves condensation of 2-aminopyridine derivatives with propargyl bromides under basic conditions, followed by oxidation to introduce the aldehyde group . Optimization focuses on reaction temperature (60–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of starting materials) and using polar aprotic solvents (DMF or DMSO) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., Br at position 6, aldehyde at position 3) and assess purity .
- X-ray crystallography : Resolves bond angles (e.g., C2–Br1 bond length ≈ 1.89 Å) and molecular packing, critical for structure-activity relationship (SAR) studies .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. 239.03 g/mol) and isotopic patterns for bromine .
Q. How can researchers mitigate side reactions during aldehyde functionalization of this compound?
- Methodological Answer : The aldehyde group is prone to oxidation or nucleophilic attack. Stabilization strategies include:
- Protecting groups : Use of tert-butyldimethylsilyl (TBS) or oxime formation to protect the aldehyde during subsequent reactions .
- Low-temperature reactions : Conduct substitutions at 0–5°C in anhydrous THF to minimize aldehyde degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for 6-bromoimidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 50–85%) arise from:
- Reaction scale : Microscale reactions (<100 mg) often report lower yields due to handling losses .
- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery rates .
- Analytical validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify purity and adjust reported yields .
Q. How can computational methods guide the design of bioactive derivatives?
- Methodological Answer :
- Molecular docking : Screen derivatives against targets like cyclin-dependent kinases (CDKs) or bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .
- ADME-Tox prediction : Tools like SwissADME predict logP (optimal range: 2–3) and BBB permeability for CNS-targeted derivatives .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity .
Q. What experimental approaches validate the role of the bromine substituent in biological activity?
- Methodological Answer :
- Debromination studies : Compare parent compound with debrominated analogs (e.g., via Pd/C/H₂) in cytotoxicity assays .
- Halogen-bonding assays : Use X-ray crystallography to identify interactions with protein residues (e.g., Br–O/N distances < 3.3 Å) .
- Isosteric replacement : Substitute Br with Cl or CF₃ to assess steric/electronic contributions to binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
